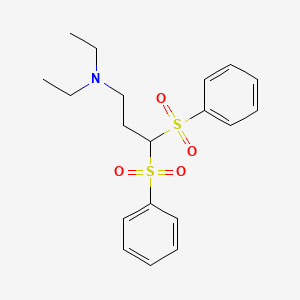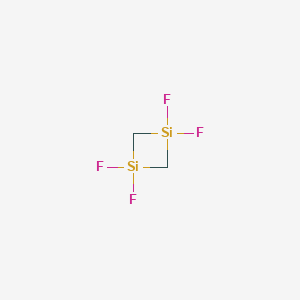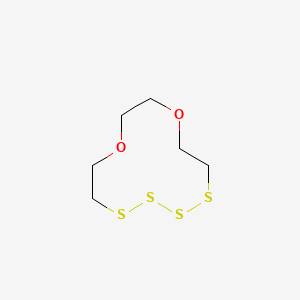
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane is a chemical compound with the molecular formula C8H16O2S4 It is a cyclic compound containing oxygen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxa-4,5,6,7-tetrathiacyclododecane typically involves the cyclization of appropriate precursors containing oxygen and sulfur atoms. One common method involves the reaction of 1,2-ethanedithiol with 1,2-ethanediol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the consistent production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxygen and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,10-Dioxa-4,5,6,7-tetrathiacyclododecane involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the formation of coordination complexes, redox reactions, and other chemical transformations. The specific pathways and targets depend on the context of its application, such as its role as a ligand in coordination chemistry or its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetrathiacyclododecane: A similar compound with sulfur atoms but lacking oxygen atoms.
1,4,7,10-Tetraoxacyclododecane: A compound with oxygen atoms but lacking sulfur atoms.
Uniqueness
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane is unique due to the presence of both oxygen and sulfur atoms within its ring structure. This combination imparts distinct chemical properties and reactivity compared to compounds containing only oxygen or sulfur atoms. Its ability to participate in a wide range of chemical reactions and form various derivatives makes it a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
81328-04-3 |
|---|---|
Molecular Formula |
C6H12O2S4 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1,10-dioxa-4,5,6,7-tetrathiacyclododecane |
InChI |
InChI=1S/C6H12O2S4/c1-2-8-4-6-10-12-11-9-5-3-7-1/h1-6H2 |
InChI Key |
ZOXMAPDVRFZEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCSSSSCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



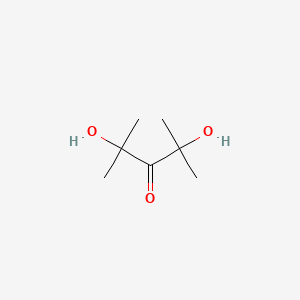
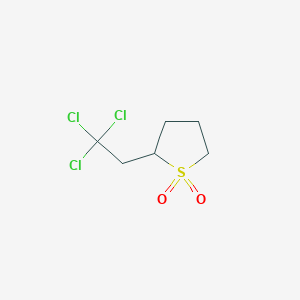
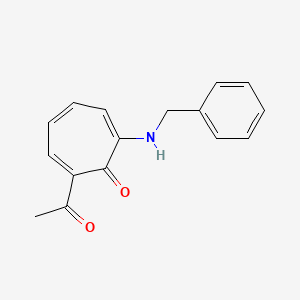
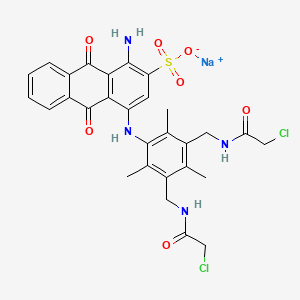
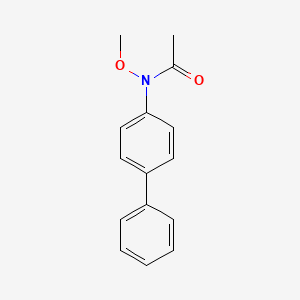
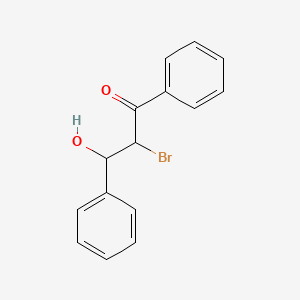
methanone](/img/structure/B14424648.png)
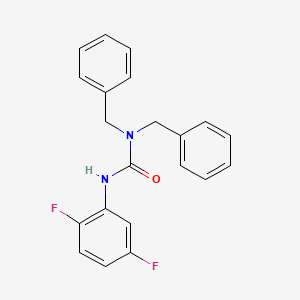
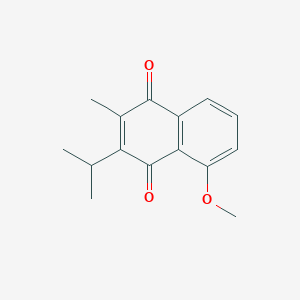
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)
![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
